molecular formula C3H3BrClOPS B14499267 4-Bromo-2-chloro-2,5-dihydro-1,2lambda~5~-oxaphosphole-2-thione CAS No. 63139-20-8

4-Bromo-2-chloro-2,5-dihydro-1,2lambda~5~-oxaphosphole-2-thione

Cat. No.: B14499267
CAS No.: 63139-20-8
M. Wt: 233.45 g/mol
InChI Key: YXKPXFGFFRJHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-chloro-2,5-dihydro-1,2lambda~5~-oxaphosphole-2-thione is a heterocyclic compound that contains bromine, chlorine, and phosphorus atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-2,5-dihydro-1,2lambda~5~-oxaphosphole-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-2-chlorophenol with phosphorus pentasulfide (P2S5) in the presence of a suitable solvent. The reaction is carried out under reflux conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-2,5-dihydro-1,2lambda~5~-oxaphosphole-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different phosphorus-containing products.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

4-Bromo-2-chloro-2,5-dihydro-1,2lambda~5~-oxaphosphole-2-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-2,5-dihydro-1,2lambda~5~-oxaphosphole-2-thione involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chloro-1-methoxybenzene
  • 4-Bromo-2-chlorobenzaldehyde
  • 4-Bromo-2-chloro-1-iodobenzene

Uniqueness

4-Bromo-2-chloro-2,5-dihydro-1,2lambda~5~-oxaphosphole-2-thione is unique due to its specific combination of bromine, chlorine, and phosphorus atoms within a heterocyclic structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

63139-20-8

Molecular Formula

C3H3BrClOPS

Molecular Weight

233.45 g/mol

IUPAC Name

4-bromo-2-chloro-2-sulfanylidene-5H-1,2λ5-oxaphosphole

InChI

InChI=1S/C3H3BrClOPS/c4-3-1-6-7(5,8)2-3/h2H,1H2

InChI Key

YXKPXFGFFRJHJA-UHFFFAOYSA-N

Canonical SMILES

C1C(=CP(=S)(O1)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.